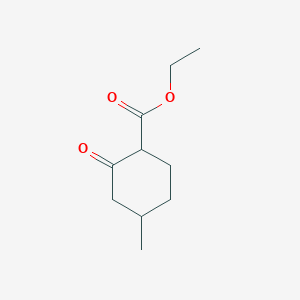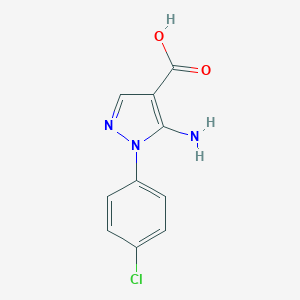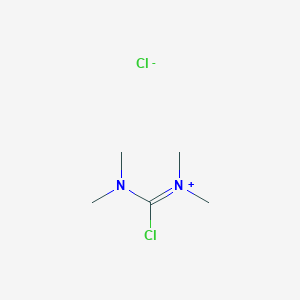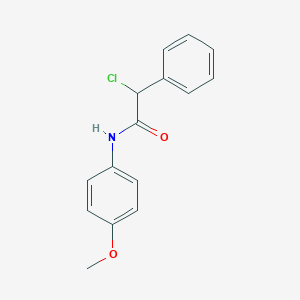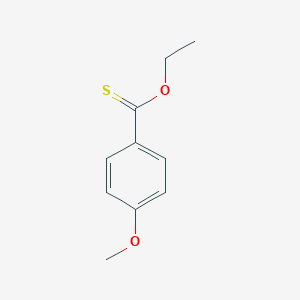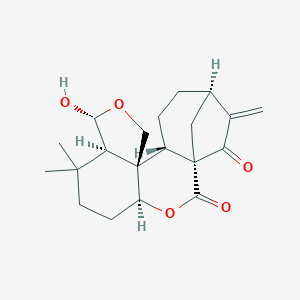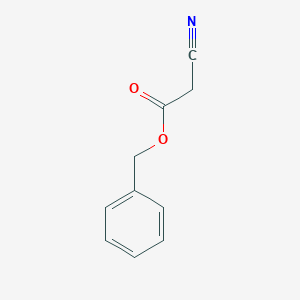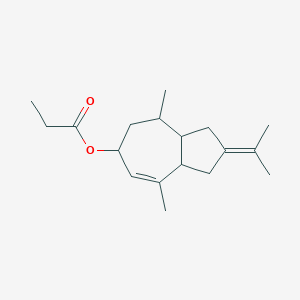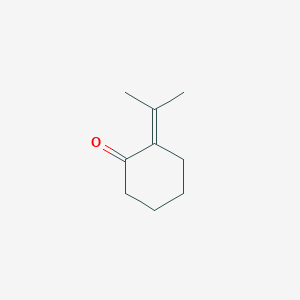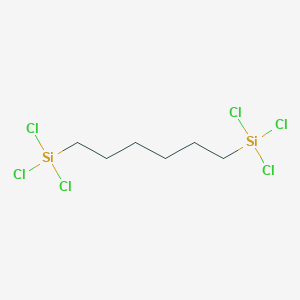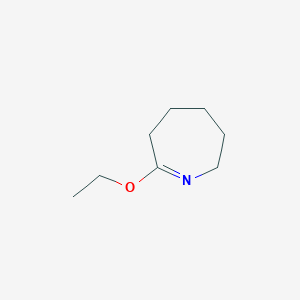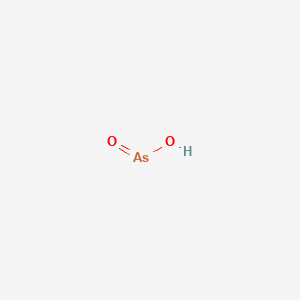
Arsenious acid
説明
Arsenious acid, also known as arsenic trioxide or white arsenic, is a highly toxic inorganic compound that has been used for centuries in various applications, including medicine, agriculture, and industry. Despite its toxicity, arsenious acid has been found to possess certain therapeutic properties, particularly in the treatment of certain types of cancer. In
科学的研究の応用
Arsenious acid has been the subject of extensive scientific research due to its potential therapeutic properties. Studies have shown that arsenious acid can induce cell death in certain types of cancer cells, including acute promyelocytic leukemia (APL) and solid tumors such as lung, liver, and breast cancer. Arsenious acid has also been found to have anti-inflammatory and immunomodulatory effects, making it a potential treatment for autoimmune disorders and inflammatory diseases.
作用機序
The exact mechanism of action of arsenious acid is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and proliferation. Arsenious acid has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating signaling pathways that lead to the activation of caspases, a family of proteins that play a key role in the apoptotic process.
生化学的および生理学的効果
Arsenious acid is a potent toxin that can cause a range of biochemical and physiological effects in humans and animals. Exposure to arsenious acid can lead to gastrointestinal symptoms, such as nausea, vomiting, and diarrhea, as well as neurological symptoms, such as confusion, seizures, and coma. Chronic exposure to arsenious acid has been linked to a range of health problems, including skin lesions, respiratory problems, and an increased risk of cancer.
実験室実験の利点と制限
Arsenious acid has several advantages for use in lab experiments, including its ability to induce cell death in cancer cells and its anti-inflammatory and immunomodulatory effects. However, its toxicity limits its use in certain experiments, and precautions must be taken to ensure the safety of researchers and laboratory personnel.
将来の方向性
There are several areas of future research for arsenious acid, including the development of new therapeutic applications, the investigation of its mechanism of action, and the exploration of its potential as a tool for studying cellular processes. One promising area of research is the use of arsenious acid in combination with other drugs or therapies to enhance their effectiveness in treating cancer and other diseases.
Conclusion
In conclusion, arsenious acid is a highly toxic inorganic compound that has been the subject of extensive scientific research due to its potential therapeutic properties. Despite its toxicity, arsenious acid has been found to possess certain therapeutic properties, particularly in the treatment of certain types of cancer. Further research is needed to fully understand the mechanism of action of arsenious acid and to explore its potential as a tool for studying cellular processes and developing new therapies for a range of diseases.
合成法
Arsenious acid is typically synthesized from Arsenious acid ores or as a byproduct of smelting copper and lead ores. The most common method of synthesis involves heating Arsenious acid trioxide with sulfuric acid, which produces a solution of arsenious acid. The resulting solution can be purified through various methods, such as distillation, crystallization, or precipitation.
特性
IUPAC Name |
arsenous acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/AsHO2/c2-1-3/h(H,2,3) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTRYVMKFMUJLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[As]=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AsHO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30160267, DTXSID10420098 | |
| Record name | Arsenenous acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30160267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | arsinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.928 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Arsenenous acid | |
CAS RN |
13768-07-5, 25666-20-0 | |
| Record name | Arsenenous acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013768075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsenenous acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30160267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | arsinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



